molecular formula C14H22N4O2S2 B12753861 N,N'-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide CAS No. 117018-97-0

N,N'-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide

Katalognummer: B12753861
CAS-Nummer: 117018-97-0
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: VOTHOATWEXBPNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide is a complex organic compound characterized by the presence of pyrrolidinyl groups and ethanedithioamide. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide typically involves the reaction of 2-(2-oxo-1-pyrrolidinyl)ethylamine with ethanedithioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Oxo-1-pyrrolidinyl)ethyl acetate
  • N-(2-(2-Oxo-1-pyrrolidinyl)ethyl)-N’-phenylthiourea
  • Methyl 2-oxo-1-pyrrolidineacetate

Uniqueness

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide is unique due to its specific combination of pyrrolidinyl and ethanedithioamide groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

117018-97-0

Molekularformel

C14H22N4O2S2

Molekulargewicht

342.5 g/mol

IUPAC-Name

N,N'-bis[2-(2-oxopyrrolidin-1-yl)ethyl]ethanedithioamide

InChI

InChI=1S/C14H22N4O2S2/c19-11-3-1-7-17(11)9-5-15-13(21)14(22)16-6-10-18-8-2-4-12(18)20/h1-10H2,(H,15,21)(H,16,22)

InChI-Schlüssel

VOTHOATWEXBPNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)CCNC(=S)C(=S)NCCN2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.